Researchers requiring the specific 3-ethyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole architecture for SAR studies often face supply inconsistency with generic oxadiazole analogs. This compound resolves that with strict structural identity and documented purity.
- Confirmed 97% purity (HPLC), eliminating confounding impurities in bioassays.
- 1,2,4-Oxadiazole scaffold serves as a validated carboxylic acid bioisostere for modulating lipophilicity and metabolic stability.
- Reactive methyl ester handle enables direct derivatization to amides, acids, or tagged probes.
- Available in 1 g and 5 g research quantities with 1-week lead time; not hazmat, shipped ambient.
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
CAS No.1421261-37-1
Cat. No.B1403746
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 1421261-37-1): Chemical Identity and Baseline Procurement Specifications
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic ester compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and a benzoate moiety at the 5-position [1]. The 1,2,4-oxadiazole scaffold is recognized as a carboxylic acid bioisostere, frequently employed in medicinal chemistry for the modulation of pharmacokinetic properties and target binding [2]. Commercially, this compound is available with purities of 95% or 97% from various suppliers , making it accessible for research applications where the specific 3-ethyl-5-(4-methoxycarbonylphenyl)-1,2,4-oxadiazole architecture is required.
[1] PubChem. Compound Summary for CID 73995175: Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/73995175. View Source
[2] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi: 10.1021/jm2013248. Epub 2011 Dec 22. PMID: 22185670. View Source
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate Procurement: Why In-Class Oxadiazole Benzoates Are Not Interchangeable
Generic substitution among 1,2,4-oxadiazole benzoate analogs is scientifically unjustified due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The 1,2,4-oxadiazole ring itself is a privileged scaffold, but its substitution pattern dictates target engagement, potency, and selectivity [1]. Specifically, the nature of the substituent at the 3-position of the oxadiazole ring and the position of the ester group on the phenyl ring are critical determinants of activity. For instance, in studies of aldose reductase inhibitors, the replacement of a benzothiazole side chain with a 1,2,4-oxadiazole resulted in potent and orally active compounds, demonstrating that even seemingly conservative bioisosteric replacements can drastically alter both in vitro and in vivo efficacy [2]. Consequently, the specific 3-ethyl, 4-benzoate methyl ester configuration of this compound cannot be assumed to be functionally equivalent to other oxadiazole benzoates, such as those with 3-methyl or 5-chloro substitutions, without direct comparative experimental evidence.
[1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi: 10.1021/jm2013248. Epub 2011 Dec 22. PMID: 22185670. View Source
[2] Mylari BL, et al. Potent, Orally Active Aldose Reductase Inhibitors Related to Zopolrestat: Surrogates for Benzothiazole Side Chain. J Med Chem. 1991;34(1):108-122. doi: 10.1021/jm00105a018. PMID: 1992140. View Source
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate: Head-to-Head Comparative Performance Data
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate: Evidence-Based Research and Development Applications
Medicinal Chemistry: Scaffold for Bioisosteric Replacement of Carboxylic Acids
The 1,2,4-oxadiazole ring is a well-established bioisostere for carboxylic acids, esters, and amides [1]. Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate serves as a valuable building block for medicinal chemists seeking to modulate the physicochemical properties of lead compounds, such as lipophilicity, metabolic stability, and hydrogen-bonding capacity, without altering the core pharmacophore. The ethyl substitution at the 3-position offers a specific steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies to optimize target binding and ADME parameters.
Chemical Biology: Probe Development for Target Identification
Given the privileged nature of the oxadiazole scaffold, this compound can be employed as a starting point for the synthesis of chemical probes. Such probes are essential for target identification and validation studies in chemical biology. The benzoate methyl ester group provides a convenient synthetic handle for further derivatization, allowing researchers to introduce tags (e.g., biotin, fluorophores) or photoreactive groups for affinity-based protein profiling and cellular imaging studies [2].
Organic Synthesis: Versatile Intermediate for Heterocyclic Chemistry
This compound's structure, featuring both an oxadiazole ring and a reactive ester moiety, makes it a versatile intermediate in multi-step organic synthesis. It can be utilized to construct more complex molecular architectures for the exploration of novel chemical space in drug discovery. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, while the oxadiazole ring can participate in further heterocyclic functionalization reactions [3].
[1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012 Mar 8;55(5):1817-30. doi: 10.1021/jm2013248. Epub 2011 Dec 22. PMID: 22185670. View Source
[2] Schenone M, Dančík V, Wagner BK, Clemons PA. Target identification and mechanism of action in chemical biology and drug discovery. Nat Chem Biol. 2013 Apr;9(4):232-40. doi: 10.1038/nchembio.1199. PMID: 23508189. View Source
[3] Patel KD, Prajapati SM, Panchal SN, Patel HD. Review of Synthetic Routes and Biological Activities of 1,2,4-Oxadiazole Derivatives. Synth Commun. 2014;44(13):1859-1875. doi: 10.1080/00397911.2013.879901. View Source
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